Cas no 137438-23-4 (3-chloro-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene)

3-chloro-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene structure
137438-23-4 structure
Product Name:3-chloro-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
CAS-nummer:137438-23-4
MF:C11H11ClN2S
MW:238.736439943314
MDL:MFCD02333821
CID:901739
PubChem ID:2790841
Update Time:2025-04-19

3-chloro-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
    • 4-Chloro-7-Methyl-5,6,7,8-Tetrahydro[1]Benzothieno[2,3-D]Pyrimidine
    • 4-Chloro-7-methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine
    • 4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
    • (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
    • (7S)-4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
    • [1]BENZOTHIENO[2,3-D]PYRIMIDINE, 4-CHLORO-5,6,7,8-TETRAHYDRO-7-METHYL-
    • AURORA 20204
    • BUTTPARK 59\40-37
    • 3-chloro-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene
    • AKOS000122945
    • DTXSID70383115
    • AKOS016043210
    • SR-01000488062-1
    • EU-0044269
    • SR-01000488062
    • 3-CHLORO-11-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE
    • AF-399/40885803
    • MFCD02333821
    • SCHEMBL14459722
    • 137438-23-4
    • Z56876383
    • EN300-07402
    • (RS)-4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
    • AS-72308
    • 3-chloro-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
    • STL280016
    • ZSDWARZBRRSRLT-UHFFFAOYSA-N
    • F0918-2030
    • MDL: MFCD02333821
    • Inchi: 1S/C11H11ClN2S/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h5-6H,2-4H2,1H3
    • InChI-sleutel: ZSDWARZBRRSRLT-UHFFFAOYSA-N
    • LACHT: ClC1=C2C(=NC=N1)SC1=C2CCC(C)C1

Berekende eigenschappen

  • Exacte massa: 238.03333
  • Monoisotopische massa: 238.0331472g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 0
  • Complexiteit: 251
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.2
  • Topologisch pooloppervlak: 54Ų

Experimentele eigenschappen

  • Smeltpunt: 109-113℃
  • PSA: 25.78

3-chloro-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene Prijsmeer >>

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abcr
AB348495-1 g
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abcr
AB348495-5 g
4-Chloro-7-methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine, 96%; .
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3-chloro-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene Gerelateerde literatuur

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